3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 4, and a cyclopropyl substituent at position 5 of the pyrazole ring. The propanoic acid moiety is linked to the nitrogen at position 1 of the heterocycle. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and steric effects from the cyclopropyl ring, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHZSKSXGAYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and various substituents, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H17Cl2F3N6O
- Molecular Weight : 485.3 g/mol
- IUPAC Name : 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-[(6-chloro-3-pyridazinyl)amino]phenyl]propanamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and inflammation.
- Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), which are critical for many signaling pathways in the body.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- HeLa Cells : Exhibited significant antiproliferative effects.
- HCT116 Cells : Showed reduced cell viability upon treatment with the compound.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Chemical Reactions Analysis
Oxidation Reactions
- Pyrazole ring oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic media), the cyclopropyl group may oxidize to a carbonyl derivative, forming a ketone or carboxylic acid.
- Trifluoromethyl stability : The -CF₃ group remains inert under most oxidative conditions due to its high electronegativity and bond strength .
Key Reaction Example :Conditions: Acidic aqueous medium, 60–80°C.
Reduction Reactions
Reductive transformations focus on the pyrazole ring and substituents:
- Chlorine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces the chloro group with hydrogen, yielding 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid .
- Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to a primary alcohol, forming 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol .
Table 1: Reduction Pathways
| Target Group | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| -Cl | H₂/Pd-C | Dechlorinated derivative | 85 | |
| -COOH | LiAlH₄ | Primary alcohol | 72 |
Substitution Reactions
The chloro group at the 4-position of the pyrazole ring is highly reactive toward nucleophiles:
- Amine substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 4-amino derivatives .
- Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ yields 4-(phenylthio)pyrazole derivatives .
Mechanistic Insight :
The substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of -CF₃ and -Cl groups activating the pyrazole ring .
Condensation and Amide Formation
The carboxylic acid participates in condensation reactions:
- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .
- Amide coupling : Uses bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBrOP) to generate amides with primary amines .
Table 2: Condensation Reactions
| Reaction Type | Reagent/Conditions | Product Class | Application Example |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | Prodrug synthesis |
| Amide formation | PyBrOP, DIPEA, DMF | Bioactive amides | Drug discovery |
Cycloaddition and Ring-Opening Reactions
The pyrazole ring can participate in cycloaddition reactions under specific conditions:
- Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though limited by steric hindrance from substituents .
Thermal and Photochemical Stability
Comparison with Similar Compounds
Comparison with Similar Compounds
Notes:
- Substituent Effects: Cyclopropyl vs. Chlorine vs. Bromine: Bromine in CAS 1001518-96-2 increases molecular polarizability, which could enhance hydrophobic or halogen-bonding interactions in drug-receptor complexes . Trifluoromethyl vs. Ethoxycarbonyl: The trifluoromethyl group (electron-withdrawing) improves metabolic stability, whereas ethoxycarbonyl (electron-withdrawing but bulkier) may alter substrate specificity in enzymatic processes .
- Physicochemical Properties: The target compound’s predicted pKa (~4.15) suggests partial ionization at physiological pH, influencing its solubility and absorption profile. In contrast, the amide derivative (CAS 1005667-71-9) is non-ionizable, favoring passive diffusion across membranes . Brominated analogs (e.g., CAS 1001518-96-2) exhibit higher molecular weights and densities, which may correlate with increased crystallinity and reduced aqueous solubility .
Functional Derivatives :
- Replacement of the carboxylic acid with an amide (CAS 1005667-71-9) or morpholine group demonstrates the versatility of the pyrazole scaffold for medicinal chemistry optimization, balancing solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
